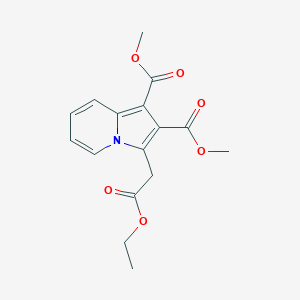
1,2-Indolizinedicarboxylic acid, 3-(2-ethoxy-2-oxoethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Indolizinedicarboxylic acid, 3-(2-ethoxy-2-oxoethyl)-, dimethyl ester is a chemical compound with the molecular formula C15H17NO6 It is known for its unique structure, which includes an indolizine core with carboxylic acid and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Indolizinedicarboxylic acid, 3-(2-ethoxy-2-oxoethyl)-, dimethyl ester typically involves multi-step organic reactions. One common method includes the condensation of indolizine derivatives with ethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Indolizinedicarboxylic acid, 3-(2-ethoxy-2-oxoethyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2-Indolizinedicarboxylic acid, 3-(2-ethoxy-2-oxoethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Indolizinedicarboxylic acid, 3-(2-ethoxy-2-oxoethyl)-, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The indolizine core may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Indolizinedicarboxylic acid, dimethyl ester
- 1,2-Indolizinedicarboxylic acid, 3-(2-hydroxy-2-oxoethyl)-, dimethyl ester
- 1,2-Indolizinedicarboxylic acid, 3-(2-methoxy-2-oxoethyl)-, dimethyl ester
Uniqueness
1,2-Indolizinedicarboxylic acid, 3-(2-ethoxy-2-oxoethyl)-, dimethyl ester is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
61860-33-1 |
|---|---|
Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
dimethyl 3-(2-ethoxy-2-oxoethyl)indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H17NO6/c1-4-23-12(18)9-11-14(16(20)22-3)13(15(19)21-2)10-7-5-6-8-17(10)11/h5-8H,4,9H2,1-3H3 |
InChI Key |
ZEVNMIPAQFRPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
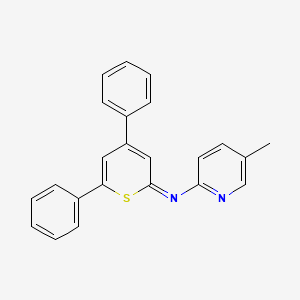
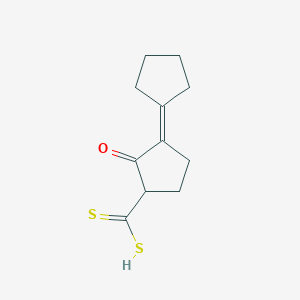
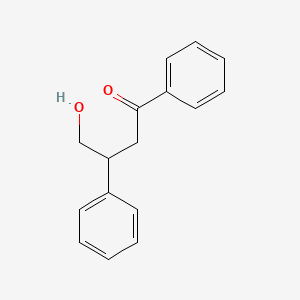
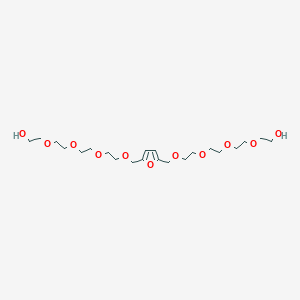
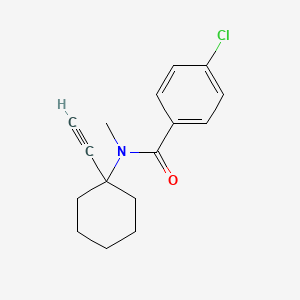
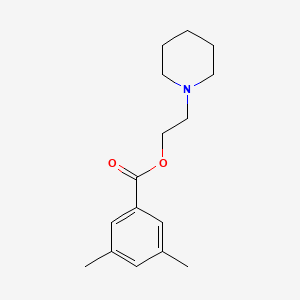
![Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-](/img/structure/B14562749.png)
![(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14562757.png)
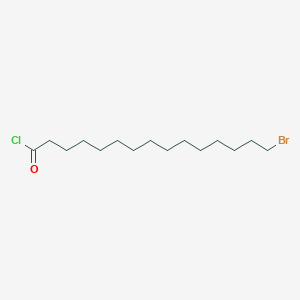
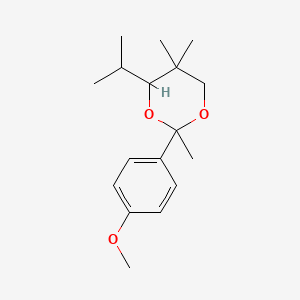
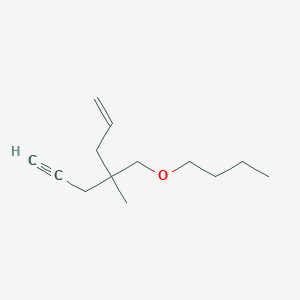
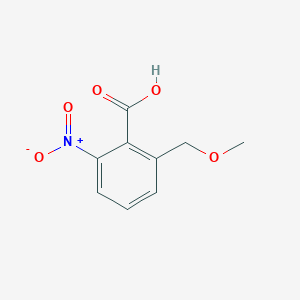
![2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14562779.png)
